Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate
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Overview
Description
Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines elements of isoquinoline and furoate, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate typically involves multiple steps, including alkylation, reduction, and methylation reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoquinoline core, affecting its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially at the furoate moiety
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonic acid for esterification, and various nucleophiles for substitution reactions. Reaction conditions often involve refluxing in methanol or other solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield dihydroisoquinoline derivatives, while substitution reactions can produce a variety of substituted furoates .
Scientific Research Applications
Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction is often mediated by the unique electronic properties of the isoquinoline and furoate moieties .
Comparison with Similar Compounds
Similar Compounds
6-methyl-5-oxoisoquino[2,3-a]quinazoline: Shares a similar isoquinoline core but differs in the attached functional groups.
Indole derivatives: Feature a different heterocyclic system but can undergo similar types of chemical reactions
Uniqueness
Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate is unique due to its combination of isoquinoline and furoate moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C25H16N2O5 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 5-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C25H16N2O5/c1-30-25(29)21-9-7-15(32-21)13-31-14-6-8-20-19(12-14)17-10-11-26-22-16-4-2-3-5-18(16)24(28)27(20)23(17)22/h2-12H,13H2,1H3 |
InChI Key |
XFHMCMIQOMRXMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)N4C5=C3C=CN=C5C6=CC=CC=C6C4=O |
Origin of Product |
United States |
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